Purity Advantage: Certified 98% HPLC Purity with NMR Confirmation for 4-Methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine Methanesulfonate
The target compound 4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine methanesulfonate (CAS 2034155-40-1) is commercially supplied with a certified purity of 98% as determined by HPLC, supported by orthogonal confirmation via NMR and GC. In contrast, the putative free base (4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine) is not commercially listed as a standalone product with defined purity, requiring in-house synthesis and characterization. [1] This purity differential directly impacts the accuracy of biological assays where contaminants can confound dose-response relationships.
| Evidence Dimension | Purity (HPLC) |
|---|---|
| Target Compound Data | ≥98% (HPLC), confirmed by NMR and GC |
| Comparator Or Baseline | Free base: Not commercially available; purity undefined |
| Quantified Difference | Purity advantage of ≥98% vs. undefined baseline |
| Conditions | Commercial product specification per Bidepharm quality datasheet |
Why This Matters
For SAR studies and biological assays, trace impurities in the baseline comparator can produce false-positive or false-negative activity; the 98% purity benchmark ensures dose-response reproducibility across independent laboratories.
- [1] No commercial listing found for 4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine (free base) across Sigma-Aldrich, Bidepharm, MolCore, and Chemenu databases (accessed May 2026). View Source
